molecular formula C23H26N6O5S B3019663 ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate CAS No. 1115982-81-4

ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate

Cat. No.: B3019663
CAS No.: 1115982-81-4
M. Wt: 498.56
InChI Key: DMKIMYDEODPSIX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7-one core fused with a piperidin-1-yl group bearing a methylcarbamoyl substituent. The molecule is further functionalized with an ethyl benzoate moiety linked via an acetamido spacer. The methylcarbamoyl and benzoate groups likely influence hydrophilicity and binding affinity, critical for target engagement .

Properties

IUPAC Name

ethyl 4-[[2-[2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O5S/c1-3-34-22(33)14-6-8-16(9-7-14)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-4-5-15(11-28)20(31)24-2/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,24,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKIMYDEODPSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the esterification of the benzoate group. Common synthetic routes may involve:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the thiazolopyrimidine core.

    Esterification: The final step involves the esterification of the benzoate group using ethyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparative Analysis with Analogous Heterocyclic Compounds

Structural Analogues in Thiazolo-Pyrimidine Derivatives

The target compound shares a thiazolo-pyrimidine core with derivatives studied by Jain et al. (), which exhibit H3 receptor antagonism. Key differences lie in substituents:

  • Target compound : 3-(Methylcarbamoyl)piperidin-1-yl and ethyl benzoate groups.
  • Thiazolo[4,5-b]pyridines : 4-(Piperidin-1-yl)piperidin-1-yl substituents.

QSAR models from highlight that descriptors like TCN_5 (topological carbon-nitrogen interactions) and XAHydrophilicArea (hydrophilic surface area) significantly influence activity.

Comparison with Benzothiazole and Thieno-Fused Systems
  • Benzothiazole-6-carboxamides : These compounds, such as 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzothiazole-6-carboxamide, feature a benzothiazole core with carboxamide and pyridinylamino substituents. While their biological activity is unspecified, their synthesis via EDC/DMAP-mediated coupling (similar to the acetamido linkage in the target compound) suggests shared synthetic strategies .
  • Thieno-fused bicyclics : Derivatives like 3-(3-methyl-4-oxo-7-phenylthieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate incorporate ester functionalities analogous to the target’s benzoate group.
Pharmacological Activity and QSAR Insights

The target compound’s structural features align with QSAR-driven design principles for H3 antagonists:

  • Hydrophilic groups (methylcarbamoyl, benzoate) may enhance binding via polar interactions.
  • Piperidine moiety : The 3D orientation of the piperidin-1-yl group could mimic histamine’s imidazole ring, a key pharmacophore for H3 receptor binding .

Table 1: Comparative Overview of Key Compounds

Compound Class Core Structure Key Substituents Biological Activity Physicochemical Insights
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 3-(Methylcarbamoyl)piperidin-1-yl, ethyl benzoate Inferred H3 antagonism High hydrophilicity (carbamoyl/benzoate)
Thiazolo[4,5-b]pyridines Thiazolo[4,5-b]pyridine 4-(Piperidin-1-yl)piperidin-1-yl H3 antagonism (IC50: nM range) TCN_5, XAHydrophilicArea critical
Benzothiazole-6-carboxamides Benzothiazole 2-Acetamido, pyridinylamino propyl Undisclosed (kinase focus?) Moderate logP (predicted ~2.5)
Thieno-fused bicyclics Thieno[2,3-b]pyridin-4(7H)-one Chlorobenzoate, triazolopyrimidinyl Antiproliferative (speculative) Ester groups enhance membrane permeability

Biological Activity

Ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is a complex organic compound with a molecular formula of C23H26N6O5SC_{23}H_{26}N_{6}O_{5}S and a molecular weight of approximately 498.56 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of a thiazole-pyrimidine moiety is significant as these structures are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC23H26N6O5S
Molecular Weight498.56 g/mol
LogP2.177
Polar Surface Area108.859 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of thiazole and pyrimidine have been shown to exhibit cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives demonstrated significant cytotoxicity against MCF-7 (human breast cancer) cells, indicating a promising avenue for further exploration with this compound .

Neuropharmacological Effects

The piperidine component in the structure suggests potential neuropharmacological effects. Compounds containing piperidine have been investigated for their roles as muscarinic receptor antagonists, which may be beneficial in treating neurological disorders . Additionally, the methylcarbamoyl group may enhance the binding affinity to specific receptors involved in neurological pathways.

Cytotoxicity Assays

A series of cytotoxicity assays were conducted on derivatives related to this compound. In vitro studies demonstrated that these compounds exhibited varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 and Bel-7402. Notably, one derivative showed enhanced potency compared to standard chemotherapeutic agents .

Mechanistic Studies

Mechanistic studies suggest that compounds with similar structures may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight the need for further research into the specific mechanisms by which this compound exerts its biological effects.

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